3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, including the formation of the benzoxazole core, the introduction of the piperidine moiety, and the final sulfonamide formation. Common reagents used in these steps include trifluoroethylamine, piperidine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzoxazole or piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-oxobutanoic acid: Shares the 3-methyl-2-oxo structure but lacks the benzoxazole and piperidine moieties.
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Contains a similar dihydro structure but differs in the functional groups and overall structure.
Uniqueness
3-methyl-2-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to its combination of a benzoxazole core, a piperidine moiety, and a sulfonamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O4S/c1-21-13-8-12(2-3-14(13)26-15(21)23)27(24,25)20-9-11-4-6-22(7-5-11)10-16(17,18)19/h2-3,8,11,20H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXATLHLQNETIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)CC(F)(F)F)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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